molecular formula C9H18N2O2 B2606859 (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide CAS No. 2089472-82-0

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Cat. No.: B2606859
CAS No.: 2089472-82-0
M. Wt: 186.25 g/mol
InChI Key: MWYARSVIEVYJDD-BQBZGAKWSA-N
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Description

(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide is a chiral compound with a unique structure that includes a tert-butyl group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective addition of lithium dialkylcuprates to this enoate yields the desired product with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better product purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Properties

CAS No.

2089472-82-0

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(10)11-12/h6-7,12H,4-5H2,1-3H3,(H2,10,11)/t6-,7-/m0/s1

InChI Key

MWYARSVIEVYJDD-BQBZGAKWSA-N

SMILES

CC(C)(C)C1C(CCO1)C(=NO)N

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)C(=NO)N

Canonical SMILES

CC(C)(C)C1C(CCO1)C(=NO)N

solubility

not available

Origin of Product

United States

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